Home > Products > Screening Compounds P76491 > 3,5-DIETHYL 4-(2-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
3,5-DIETHYL 4-(2-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE -

3,5-DIETHYL 4-(2-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Catalog Number: EVT-3693376
CAS Number:
Molecular Formula: C25H27NO5
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,4-dihydropyridines are a class of organic compounds characterized by a dihydropyridine ring. These compounds are often synthesized via Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine [, , , , ].

Synthesis Analysis

The Hantzsch synthesis is a common method for synthesizing 1,4-dihydropyridines. The reaction involves a multi-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and ammonia or an amine [, , , , ]. This reaction can be catalyzed by various catalysts, including L-proline []. Variations in the substituents on the aldehyde, β-ketoester, and amine components can lead to a wide range of 1,4-dihydropyridine derivatives.

Molecular Structure Analysis

The molecular structure of 1,4-dihydropyridines is characterized by a six-membered ring containing one nitrogen atom and two double bonds. The substituents at the 4-position of the dihydropyridine ring significantly influence the biological activity of these compounds [, ].

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-dihydropyridines vary depending on the substituents on the dihydropyridine ring. For example, lipophilicity is a crucial factor influencing their biological activity, with more lipophilic derivatives generally exhibiting higher potency [, , ].

Applications

1,4-dihydropyridines are primarily investigated for their potential applications in treating cardiovascular diseases, including: - Hypertension (high blood pressure): These compounds act as antihypertensive agents by relaxing blood vessels and reducing blood pressure [, , , ]. - Angina pectoris (chest pain): By dilating coronary arteries, they improve blood flow to the heart muscle, relieving angina symptoms [, , ].

Future Directions

Future research directions for 1,4-dihydropyridines may include:- Developing derivatives with improved pharmacological properties: This could involve optimizing their potency, selectivity for specific calcium channel subtypes, duration of action, and pharmacokinetic profiles. - Exploring new therapeutic applications: While primarily used for cardiovascular diseases, 1,4-dihydropyridines could potentially be investigated for other conditions, such as cancer [] and HIV [].

Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-cyanophenyl)-3,5-pyridinedicarboxylate

  • Compound Description: This compound is a 1,4-dihydropyridine derivative. The paper focuses on its crystal structure, determined using X-ray diffraction, but doesn't delve into its biological activity [].

Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate

  • Compound Description: This compound is a nifedipine analog designed as a potential calcium channel blocker []. The study investigates its degradation products during saponification experiments.

3‐Ethyl 5‐methyl 1,4‐dihydro‐2‐[(2‐hydroxyethoxy)methyl]‐6‐methyl‐4‐(2,3‐dichlorophenyl)‐3,5‐pyridinedicarboxylate

  • Compound Description: This compound, a bioisostere of the calcium channel blocker amlodipine, exhibits significant calcium channel antagonist activity [].
  • Compound Description: DCDDP is a dihydropyridine calcium antagonist that has shown efficacy in reducing pulmonary hypertension in rats [, ]. It achieves this by inhibiting free radical production and increasing nitric oxide levels in the lungs []. Additionally, DCDDP demonstrates antiserotonin effects, reducing serotonin content and receptor numbers in pulmonary tissue [].

Diethyl 1,4‐Dihydro‐2,6‐dimethyl‐3,5‐pyridinedicarboxylate (Hantzsch ester)

  • Compound Description: This compound, known as the Hantzsch ester, is a crucial reagent in organic synthesis, particularly as a hydride source in various reactions [].

2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (Manidipine)

  • Compound Description: Manidipine, a 1,4-dihydropyridine derivative, functions as a calcium channel blocker []. This paper focuses on the synthesis and biological activities of its optical isomers, revealing that the (S)-(+)-enantiomer is more potent in its antihypertensive activity in spontaneously hypertensive rats (SHR) and radioligand binding assays [].
  • Compound Description: MN9202, a 1,4-dihydropyridine derivative, displays protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits []. This compound helps to stabilize blood pressure and cardiac function while improving survival rates in the experimental model []. Additionally, MN9202 impacts red blood cell (RBC) function by decreasing cytosolic free Ca2+ concentration and inhibiting membrane lipid peroxidation, leading to improved RBC deformability in thrombosis models [].
  • Compound Description: TC-81 is a newly synthesized calcium antagonist [, ]. Research on TC-81 has focused on its absorption, distribution, metabolism, and excretion (ADME) profiles in rats and dogs [, ]. The studies highlight its rapid absorption, widespread distribution to tissues, and primary excretion route through bile [, ].

[23] https://www.semanticscholar.org/paper/2839652feaeaba1e4b34cfa9b1bc242de1e11a51 [] https://www.semanticscholar.org/paper/a4b2d7672a4cc5955401747f70549ed66fa10b01

4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

  • Compound Description: This compound, a dihydropyridine derivative, has been synthesized and thoroughly characterized using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction [].

(+/-)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

  • Compound Description: NKY-722, a water-soluble dihydropyridine derivative, acts as a calcium antagonist and exhibits potent vasodilatory effects in canine arteries [, ]. It demonstrates strong inhibition of both endothelium-independent and endothelium-dependent contractions [, ]. Notably, NKY-722 shows a longer-lasting inhibitory effect compared to nicardipine [].

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3-thiadi azol-5-yl) pyridine-3,5-dicarboxylate

  • Compound Description: Synthesized via the Hantzsch reaction, this dihydropyridine derivative possesses notable fungicidal, antiviral (against tobacco mosaic virus), and insecticidal (against Mythimna separata) properties [, ].
  • Compound Description: MPC-2101, an asymmetric 1,4-dihydropyridine derivative, demonstrates potent cerebral vasodilating activity []. This compound significantly increases vertebral blood flow, surpassing the effects of nifedipine and nicardipine [].
  • Compound Description: This compound is a radiolabeled version of CV-4093 (2HCl), synthesized to study its metabolism and distribution in test animals [].

Dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

  • Compound Description: This refers to a series of compounds, not a specific one, with varying alkyl substituents on the ester groups at the 3- and 5-positions []. These compounds were synthesized and evaluated for their calcium channel antagonist activities [].
  • Compound Description: This refers to a series of compounds synthesized using L-proline as a catalyst. These compounds are structurally similar, with varying alkyl groups (ethyl or methyl) at the 3- and 5-positions of the dihydropyridine ring [].

Dialkyl 1,4-Dihydro-2,6-dimethyl-4-(1-methyl-5-nitro-imidazol-2-yl)- 3,5-pyridinedicarboxylates (Nifedipine Analogues)

  • Compound Description: This refers to a series of nifedipine analogs with varying alkyl substituents at the 3- and 5-positions of the dihydropyridine ring. Their solubility in supercritical carbon dioxide was investigated for potential applications in pharmaceutical purification [, ].

Alkyl 1,4-dihydro-2,6-dimethyl-4-nitrobenzyl thioimidazolyl-3,5-pyridinedicarboxylates

  • Compound Description: This series of nifedipine analogs explores replacements for the orthonitrophenyl group at position 4 with a 1-methyl 2-(p-nitrobenzyl)thio-5-imidazolyl substituent. These compounds were synthesized and evaluated for calcium channel antagonist activity [].

3-[(Isobutyryloxy)methyl] 5-methyl 4-(2-difluoromethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Compound Description: This compound is a derivative of a 1,4-dihydropyridine 3,5-diester designed to be hydrolyzed by Candida rugosa lipase (CRL) in an enantioselective manner []. This enzymatic hydrolysis allows for the preparation of both enantiomers of the biologically active 3-methyl 5-(2-propoxyethyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate [].

Diethyl 4-(2,6-dichlorophenyl)- 2,6-dimethyl- 1,4-dihydro-3,5-pyridinedicarboxylate

  • Compound Description: This compound acts as a substrate in an oxidative dehydrogenation reaction catalyzed by a Zeolite Encapsulated Fe-poprhyrin catalyst, resulting in the formation of the corresponding pyridine derivative [].
  • Compound Description: This compound is a process-related impurity found in nifedipine bulk and formulations [].

Properties

Product Name

3,5-DIETHYL 4-(2-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

IUPAC Name

diethyl 4-(2-methoxyphenyl)-1-(4-methylphenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C25H27NO5

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C25H27NO5/c1-5-30-24(27)20-15-26(18-13-11-17(3)12-14-18)16-21(25(28)31-6-2)23(20)19-9-7-8-10-22(19)29-4/h7-16,23H,5-6H2,1-4H3

InChI Key

UDUDUWKHZDVSKA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2OC)C(=O)OCC)C3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2OC)C(=O)OCC)C3=CC=C(C=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.